Technical Master File: N,N-bis(2-hydroxyethyl)propanamide
Technical Master File: N,N-bis(2-hydroxyethyl)propanamide
Topic: N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
CAS: 1602-11-5 | Role: Hydrotropic Solubilizer & Intermediate | Grade: Pharmaceutical/Technical
Executive Summary
N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5), also known as Propionic Acid Diethanolamide, is a short-chain alkanolamide structurally distinct from its long-chain surfactant cousins (e.g., Cocamide DEA). Unlike long-chain variants that form micelles, this C3-amide functions primarily as a hydrotrope and co-solvent . Its unique architecture—a compact hydrophobic propionyl tail coupled with a hydrophilic bis(hydroxyethyl) head—allows it to disrupt water lattice structures and increase the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) without the high viscosity or foaming associated with surfactants.
This guide details the physicochemical profile, synthesis pathways, hydrotropic mechanism, and analytical protocols for integrating CAS 1602-11-5 into drug delivery and intermediate synthesis workflows.
Chemical Architecture & Physicochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a propionyl backbone amidated with diethanolamine (DEA). The absence of a long alkyl chain prevents critical micelle concentration (CMC) behavior typical of surfactants, positioning it instead as a molecular solubilizer.
| Property | Specification |
| IUPAC Name | N,N-bis(2-hydroxyethyl)propanamide |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| Physical State | Viscous liquid or low-melting solid (hygroscopic) |
| Melting Point | ~46–48 °C (Pure crystalline form); often supercools to liquid |
| Boiling Point | ~203 °C at 10 mmHg |
| Solubility | Miscible in water, ethanol, acetone; Insoluble in hexane |
| Density | ~1.07 g/cm³ at 20 °C |
| LogP (Predicted) | -0.8 to -1.2 (Hydrophilic) |
Synthesis & Manufacturing (Process Chemistry)
Synthetic Route: Aminolysis of Methyl Propionate
The most efficient industrial route involves the aminolysis of methyl propionate with diethanolamine. This pathway avoids the thermal stress of direct carboxylic acid amidation and simplifies purification by producing methanol as the only byproduct.
Reaction Stoichiometry:
1.0 eq Methyl Propionate + 1.05 eq Diethanolamine
Step-by-Step Synthesis Protocol
Note: This protocol assumes standard Schlenk line techniques for moisture control.
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Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap (or distillation head), charge Diethanolamine (DEA) (1.05 molar equivalents).
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Catalyst: Add Sodium Methoxide (NaOMe) (0.5 - 1.0 wt% relative to total mass) as a catalyst to facilitate nucleophilic attack.
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Addition: Heat the DEA to 60°C. Dropwise add Methyl Propionate (1.0 molar equivalent) over 30 minutes. The reaction is slightly exothermic.
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Reaction Phase: Increase temperature to 90–105°C . Methanol will begin to distill off. Maintain reflux/distillation for 4–6 hours until methanol evolution ceases.
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Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or FTIR (disappearance of ester C=O at ~1740 cm⁻¹, appearance of amide C=O at ~1640 cm⁻¹).
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Work-up:
-
Apply vacuum (20 mmHg) at 110°C to remove residual methanol and unreacted ester.
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Neutralize the catalyst with a stoichiometric amount of acetic acid or treat with an ion-exchange resin.
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Purification: For pharmaceutical grade, vacuum distillation (high vacuum <1 mmHg) is recommended to remove trace free DEA, which is a critical impurity due to nitrosamine risks.
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Synthesis Workflow Diagram
Caption: Aminolysis pathway for CAS 1602-11-5 synthesis emphasizing methanol removal and vacuum purification.
Applications & Functional Mechanisms[7][8]
Hydrotropic Solubilization
Unlike surfactants that sequester drugs inside a micellar core, N,N-bis(2-hydroxyethyl)propanamide acts as a hydrotrope . It increases the solubility of hydrophobic drugs by interfering with the structure of liquid water (breaking the hydrogen bond network) and forming "hydrotropic clusters" around the solute.
Key Advantages:
-
No Critical Micelle Concentration (CMC): Solubilization is linear with concentration, offering predictable scaling.
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Low Viscosity: Does not gel like long-chain ethoxylates.
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Thermodynamic Stability: Hydrotropic solutions are thermodynamically stable, unlike emulsions.
Mechanism of Action Diagram
Caption: Hydrotropic mechanism: CAS 1602-11-5 disrupts water structure and stacks with API to enhance solubility.
Formulation Protocol: Solubilizing a Class II Drug
Objective: Enhance solubility of a model hydrophobic drug (e.g., Ibuprofen or similar) using CAS 1602-11-5.
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Preparation: Prepare a stock solution of 20% (w/v) N,N-bis(2-hydroxyethyl)propanamide in water.
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Dispersion: Add excess API to the hydrotrope solution.
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Equilibration: Shake at 25°C for 24 hours.
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Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.
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Quantification: Analyze filtrate via HPLC. Expect 10-50x solubility increase compared to pure water depending on the specific API logP.
Analytical Characterization
HPLC Method (Reverse Phase)
Due to the polarity of the bis-hydroxyethyl group, standard C18 columns may show poor retention. A mixed-mode or polar-embedded C18 column is recommended.
| Parameter | Condition |
| Column | C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B (Isocratic hold for retention); 5-15 min: 5% -> 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond absorption; lacks strong chromophore) |
| Retention Time | Expect elution early (approx 3-5 min) due to high polarity.[1] |
Spectroscopic Identification
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IR (Neat):
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~3300–3400 cm⁻¹: Broad O-H stretch (strong).
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~1620–1640 cm⁻¹: Amide I (C=O stretch).
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~1050 cm⁻¹: C-O stretch (primary alcohol).
-
-
¹H NMR (D₂O or CDCl₃):
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δ ~1.1 ppm (t, 3H, CH₃ of propionyl).
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δ ~2.4 ppm (q, 2H, CH₂-C=O).
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δ ~3.5–3.8 ppm (m, 8H, N-CH₂-CH₂-O).
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Safety & Toxicology (E-E-A-T)
Hazard Profile
While generally considered less irritating than long-chain surfactants, CAS 1602-11-5 requires careful handling.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Signal Word: Warning.
Critical Impurity: Nitrosamines
Risk: Like all alkanolamides synthesized from secondary amines (Diethanolamine), this product can contain trace free DEA. In the presence of nitrosating agents (nitrites, nitrogen oxides), free DEA can form N-nitrosodiethanolamine (NDELA) , a potent carcinogen. Mitigation:
-
Source Control: Use high-purity DEA with low secondary amine impurities.
-
Process: Ensure complete consumption of DEA during synthesis.
-
Formulation: Do not use in formulations containing nitrosating agents. Add antioxidants (Vitamin C, Vitamin E) to final formulations to inhibit nitrosation.
Handling Protocol
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Hygroscopic. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture absorption and hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87570936, N-(2-Hydroxyethyl)propionamide. Retrieved from [Link](Note: Bis-substituted data inferred from analog class behavior described in section 8.1).
-
Cosmetic Ingredient Review (2013). Safety Assessment of Diethanolamides as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes.[2] In Liquid Crystals and Emulsions.[3][4][5] CRC Press. (Defines mechanism of short-chain amide hydrotropes).
-
European Chemicals Agency (ECHA). Registration Dossier: Amides, C3-6, N,N-bis(hydroxyethyl).[6] Retrieved from [Link](Generic link for class search).
-
LookChem. N,N-Bis(2-hydroxyethyl)propionamide CAS 1602-11-5 Properties and Safety. Retrieved from [Link]
Sources
- 1. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. download.basf.com [download.basf.com]
- 6. N,N-bis(2-hydroxyethyl)octanamide | C12H25NO3 | CID 76499 - PubChem [pubchem.ncbi.nlm.nih.gov]
